Pymetrozine-hydroxymethyl

Description

Pymetrozine-hydroxymethyl is a chemical derivative of the insecticide pymetrozine, which is primarily used to control aphids and whiteflies by disrupting their feeding behavior.

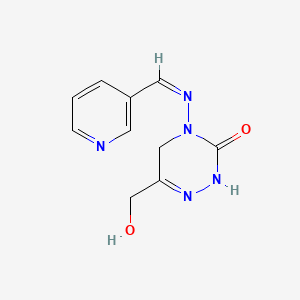

- Chemical Identity: CAS Number: 2421159-47-7 (primary identifier) Molecular Formula: C₇H₁₁N₃O Molecular Weight: 233.2266 g/mol (conflicting data; another entry lists 233.2266 g/mol under CAS 89784-60-1) Structure: A triazinone derivative with a pyridylmethyleneamino group, modified by hydroxymethyl substitution .

Notably, there is ambiguity in the CAS registry and molecular weight data for this compound, requiring verification from updated sources .

Properties

Molecular Formula |

C10H11N5O2 |

|---|---|

Molecular Weight |

233.23 g/mol |

IUPAC Name |

6-(hydroxymethyl)-4-[(Z)-pyridin-3-ylmethylideneamino]-2,5-dihydro-1,2,4-triazin-3-one |

InChI |

InChI=1S/C10H11N5O2/c16-7-9-6-15(10(17)14-13-9)12-5-8-2-1-3-11-4-8/h1-5,16H,6-7H2,(H,14,17)/b12-5- |

InChI Key |

RNTFMRMOFJKYQK-XGICHPGQSA-N |

Isomeric SMILES |

C1C(=NNC(=O)N1/N=C\C2=CN=CC=C2)CO |

Canonical SMILES |

C1C(=NNC(=O)N1N=CC2=CN=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pymetrozine-hydroxymethyl typically involves the modification of pymetrozine. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydroxymethylation step .

Chemical Reactions Analysis

Types of Reactions

Pymetrozine-hydroxymethyl undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form pymetrozine.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: Formation of pymetrozine-carboxylic acid.

Reduction: Formation of pymetrozine.

Substitution: Formation of various substituted pymetrozine derivatives.

Scientific Research Applications

Pymetrozine-hydroxymethyl has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of hydroxymethylation on pyridine azomethines.

Biology: Investigated for its potential effects on insect physiology and behavior.

Medicine: Explored for its potential use in developing new insecticides with improved selectivity and reduced toxicity.

Industry: Used in the development of new formulations for pest control in agriculture

Mechanism of Action

Pymetrozine-hydroxymethyl works by affecting the chordotonal organs in insects, which are responsible for sensing vibrations and sound. The compound blocks the nerve impulses to the brain, leading to a constant stretching of the legs and eventually immobilization of the insect . This unique mode of action makes it highly effective against sucking pests .

Comparison with Similar Compounds

Pyridaben

Comparison :

Pyraclofos

Comparison :

Pyrethrin 1

Comparison :

- Pyrethrin 1’s ester-based structure and natural origin contrast with this compound’s synthetic triazinone backbone.

- Higher solubility in cyclohexane suggests better efficacy in non-polar formulations .

Research Findings and Discrepancies

- Ambiguities in this compound Data: Conflicting CAS numbers (2421159-47-7 vs. 89784-60-1) and molecular weights (233.2266 g/mol vs.

- Solubility and Formulation : this compound lacks explicit solubility data in the evidence, whereas analogs like Pyridaben and Pyrethrin 1 have well-documented solvent compatibility .

- Structural Insights : The hydroxymethyl group may enhance water solubility compared to parent pymetrozine (CAS 123312-89-0), though this requires experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.